(1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]aMino]-1-(2,2-diMethyl-4H-1,3-benzodioxin-6-yl)ethanol

Catalog No.
S864899
CAS No.
503068-37-9
M.F
C27H37Cl2NO5
M. Wt
526.495
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexy...

CAS Number

503068-37-9

Product Name

(1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]aMino]-1-(2,2-diMethyl-4H-1,3-benzodioxin-6-yl)ethanol

IUPAC Name

(1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol

Molecular Formula

C27H37Cl2NO5

Molecular Weight

526.495

InChI

InChI=1S/C27H37Cl2NO5/c1-27(2)34-18-21-16-20(10-11-26(21)35-27)25(31)17-30-12-5-3-4-6-13-32-14-15-33-19-22-23(28)8-7-9-24(22)29/h7-11,16,25,30-31H,3-6,12-15,17-19H2,1-2H3/t25-/m0/s1

InChI Key

OWOCWBVFWIFQCF-VWLOTQADSA-N

SMILES

CC1(OCC2=C(O1)C=CC(=C2)C(CNCCCCCCOCCOCC3=C(C=CC=C3Cl)Cl)O)C

Synonyms

(αR)-α-[[[6-[2-[(2,6-Dichlorophenyl)methoxy]ethoxy]hexyl]amino]methyl]-2,2-dimethyl-4H-1,3-benzodioxin-6-methanol; Vilanterol Impurity 1

The compound (1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]amino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol is a complex organic molecule characterized by its unique structure that incorporates various functional groups. This compound features a chiral center at the 1-position of the ethanol moiety, making it a stereoisomer with potential implications in biological activity. The presence of a dichlorobenzyl ether and a benzodioxin moiety suggests that this compound may exhibit significant pharmacological properties.

  • Vilanterol acts as a long-acting beta2-adrenoceptor agonist. When it binds to these receptors in the airways, it activates a signaling cascade that leads to relaxation of smooth muscle cells surrounding the airways. This results in bronchodilation, making it easier to breathe []. The specific details of the intracellular signaling pathway are not publicly available.
  • Vilanterol is generally well-tolerated, but common side effects include headache, tremor, and oropharyngeal candidiasis (fungal infection in the mouth and throat) [].
  • Specific data on vilanterol's toxicity, flammability, and reactivity is not readily available due to its commercial nature. However, as with most medications, it should be used as prescribed and potential side effects should be monitored.

(1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]amino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol, also known as vilanterol, is a medication currently used as a long-acting bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD) []. However, research is ongoing to explore its potential applications in other areas.

Involving this compound can be categorized into several types:

  • Substitution Reactions: The dichlorobenzyl group can undergo nucleophilic substitution, which is essential for modifying the compound's biological activity.
  • Reduction Reactions: The alcohol functional group may participate in reduction reactions, potentially leading to derivatives with varying hydrophilicity.
  • Oxidation Reactions: The benzodioxin structure may be oxidized to yield reactive intermediates that can interact with biological targets.

These reactions are typically facilitated by specific enzymes in biological systems, which act as catalysts to enhance reaction rates and specificity

The biological activity of (1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]amino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol is predicted to be multifaceted. Preliminary computational studies suggest potential interactions with various biological targets, including:

  • Receptors: The compound may interact with neurotransmitter receptors due to its structural similarity to known ligands.
  • Enzymes: It could act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Antioxidant Activity: The presence of phenolic structures may confer antioxidant properties, allowing it to neutralize free radicals and mitigate oxidative stress .

The synthesis of this compound can be approached through several methodologies:

  • Multi-step Synthesis: This involves the sequential assembly of the various functional groups starting from simpler precursors. Key steps may include:
    • Formation of the benzodioxin ring via cyclization reactions.
    • Alkylation of amines using dichlorobenzyl derivatives to introduce the desired side chains.
  • One-Pot Reactions: Recent advances in synthetic chemistry allow for one-pot reactions that combine multiple steps into a single reaction vessel, enhancing efficiency and reducing waste.
  • Green Chemistry Approaches: Utilizing environmentally friendly solvents and reagents can improve the sustainability of the synthesis process .

This compound has potential applications in several fields:

  • Pharmaceuticals: Its unique structure may lead to the development of new drugs targeting specific diseases or conditions.
  • Agricultural Chemicals: If found to possess bioactivity against pests or pathogens, it could be developed as an agrochemical.
  • Research Tools: The compound could serve as a probe for studying biological mechanisms or pathways due to its structural complexity and potential specificity .

Interaction studies are crucial for understanding how (1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]amino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol interacts with biological systems. This includes:

  • Binding Affinity Studies: Evaluating how well the compound binds to target receptors or enzymes.
  • Cellular Assays: Testing its effects on cell viability, proliferation, and signaling pathways.
  • In Vivo Studies: Assessing pharmacokinetics and pharmacodynamics in animal models to understand its therapeutic potential .

Several compounds share structural features or biological activities with (1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]amino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
2-MethylphenolContains a methyl group on a phenolic ringAntioxidant properties
4-Chlorobenzyl alcoholSimilar ether functionalityAntimicrobial activity
Benzodioxole derivativesRelated benzodioxin structurePotential anti-inflammatory effects

Uniqueness

The uniqueness of (1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]amino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol lies in its specific combination of functional groups and stereochemistry, which may confer distinct pharmacological properties not observed in similar compounds.

This detailed exploration highlights the multifaceted nature of (1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]amino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol and underscores its potential significance in medicinal chemistry and related fields.

XLogP3

4.6

Dates

Last modified: 04-14-2024

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